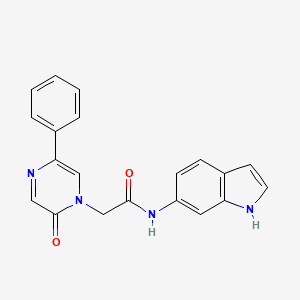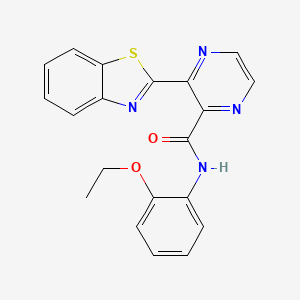![molecular formula C25H22N2O4S B12168107 methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12168107.png)
methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable β-dicarbonyl compound to form the thiazolopyrimidine core.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted thiazolopyrimidines.
科学的研究の応用
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Methyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
Methyl (2E)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
methyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O4S/c1-16-22(24(29)31-3)20(14-11-17-7-5-4-6-8-17)27-23(28)21(32-25(27)26-16)15-18-9-12-19(30-2)13-10-18/h4-15,20H,1-3H3/b14-11+,21-15+ |
InChIキー |
UVFIRIWSXWHAAU-KUXVMBIOSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E,5Z)-5-[4-(octyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12168044.png)

![1-[2-(2-methoxyphenoxy)ethyl]-N-(2-methyl-1H-benzimidazol-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12168055.png)
![6-(furan-2-yl)-2-[(2-phenylmorpholin-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12168059.png)


![N-{[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}glycine](/img/structure/B12168070.png)
![2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide](/img/structure/B12168075.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12168082.png)
![N-{4-[(1-benzylpiperidin-4-yl)carbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B12168097.png)
![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B12168101.png)
![Tert-butyl [2-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12168102.png)
![1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12168114.png)
